1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Description
1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core substituted with a trifluoromethyl (-CF₃) group at position 1 and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity due to the electron-withdrawing -CF₃ group. It serves as a critical intermediate in pharmaceutical synthesis, particularly for antidiabetic agents like sitagliptin derivatives .
Properties
IUPAC Name |
1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6;/h4,11H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYSHZLDOLRCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2567502-43-4 | |
| Record name | 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and diketones. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like halides, amines, or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used in the study of fluorine chemistry and the development of new fluorinated molecules.
Biology: It can serve as a tool in biological research, particularly in studying enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets, such as enzymes or receptors, leading to specific biological responses. The imidazo[1,5-a]pyrazine core may interact with various cellular components, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Core Heterocycle Variations
Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine :
- The target compound has a 1,5-a fused imidazole-pyrazine ring, while analogs like 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine () feature a 1,2-a fusion. The fusion position alters electron distribution and binding affinity to biological targets, such as Gaq-protein inhibitors .
- Example : BIM-46174 (imidazo[1,2-a]pyrazine derivative) shows potent Gaq-protein inhibition, whereas 1-CF₃-substituted imidazo[1,5-a]pyrazine may target different pathways due to structural differences .
Triazolo[4,3-a]pyrazine Derivatives :
Substituent Position and Bioactivity
- Position 1 vs. Position 2/3 -CF₃ Substitution :
- 1-CF₃ substitution (target compound) vs. 2-CF₃ () alters steric and electronic interactions. For instance, 2-CF₃ analogs are used in SuFEx chemistry for sulfamide synthesis (), while 1-CF₃ derivatives are optimized for receptor binding in CNS-targeting drugs .
- SAR Insight : In dual orexin receptor antagonists, 1-chloro analogs () show sleep-promoting activity; replacing Cl with -CF₃ may enhance brain penetration and duration of action due to increased lipophilicity .
Functional Group Modifications
- Hydrochloride Salt vs. Free Base :
- The hydrochloride salt improves solubility and crystallinity compared to free bases like ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (). This is critical for pharmaceutical formulation .
- Example : 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 165894-10-0) has a molecular weight of 196.08 g/mol and is used as a versatile intermediate .
Physicochemical Data
Biological Activity
1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; hydrochloride is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- Molecular Formula : C9H11ClF3N3O2
- Molecular Weight : 285.65 g/mol
- CAS Number : 1876459-20-9
The compound is primarily noted for its interaction with transient receptor potential (TRP) channels, specifically TRPC5. TRPC5 is involved in calcium signaling pathways and plays a critical role in various physiological processes. Inhibition of TRPC5 has been linked to therapeutic effects in conditions such as chronic kidney disease (CKD) and hypertension.
In Vitro Studies
Recent research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit significant inhibitory activity against TRPC5 channels. For instance, a study demonstrated that a synthesized derivative showed high selectivity and potency in inhibiting TRPC5-mediated calcium influx in HEK-293 cells. This inhibition was associated with reduced proteinuria and podocyte protection in models of renal injury .
In Vivo Studies
In animal models, particularly rats with hypertension-induced renal injury, administration of the compound at a dosage of 10 mg/kg resulted in:
- Reduction in Mean Blood Pressure : The compound effectively lowered blood pressure levels.
- Inhibition of Proteinuria : Significant decreases in proteinuria were observed.
- Protection Against Podocyte Damage : Histological analyses revealed preservation of podocyte integrity .
Case Studies
- Chronic Kidney Disease (CKD) :
- Hypertension :
Data Table: Summary of Biological Activities
Safety Profile
While the biological activity is promising, safety assessments are crucial. The compound has been classified with cautionary warnings regarding acute toxicity and skin irritation. Proper handling and dosage are recommended to mitigate risks associated with exposure .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and what are their yields?
- The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with trifluoromethyl reagents under inert gas (argon) using catalysts like Pd₂(dba)₃ and ligands such as RuPhos. Typical yields range from 37% to 67%, depending on reaction conditions and purification methods .
- Key steps include degassing solvents, optimizing ligand-to-catalyst ratios, and post-reaction purification via silica gel chromatography with gradients of methanol in dichloromethane .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Purity is assessed using HPLC with C18 columns and UV detection at 254 nm, employing mobile phases like acetonitrile/water with 0.1% H₃PO₄ .
- Structural confirmation involves NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the trifluoromethyl group is identified via characteristic ¹⁹F NMR shifts near -60 ppm .
Q. What safety protocols are critical when handling this compound?
- Due to its hygroscopic and potentially explosive nature, storage must be in airtight containers under inert gas (e.g., nitrogen) at low temperatures (2–8°C). Safety codes like P233 (keep containers tightly closed) and P280 (wear gloves/eye protection) are critical .
- Handling requires fume hoods, explosion-proof equipment (P241), and protocols to avoid inhalation (P284) or skin contact (P302+352) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s activity as an orexin receptor antagonist?
- The trifluoromethyl group enhances metabolic stability and binding affinity to orexin receptors (OX1R/OX2R) by reducing electron density in the imidazo-pyrazine core. SAR studies show that halogenated derivatives (e.g., chloro or bromo) exhibit lower potency compared to trifluoromethyl analogs .
- In vivo sleep studies in rodents demonstrate that trifluoromethyl derivatives prolong non-REM sleep duration by >50% at 10 mg/kg doses due to selective receptor blockade .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for sodium channel (NaV1.7) inhibition?
- Discrepancies in potency between imidazo[1,5-a]pyrazine and its 5,6-fused analogs (e.g., 12 vs. 13 in ) are resolved by molecular docking and electrostatic potential mapping. Saturation of the D/E ring system in tetrahydroimidazo[1,2-a]pyrazine improves conformational flexibility, enhancing NaV1.7 binding by 10-fold .
- Advanced computational methods (MD simulations, free-energy perturbation) validate the role of trifluoromethyl in stabilizing hydrophobic interactions within the channel’s voltage-sensing domain .
Q. What methodologies are used to optimize pharmacokinetic properties in preclinical studies?
- Metabolic stability is assessed via liver microsome assays (human/rodent), identifying major metabolites via LC-MS. For example, oxidation at the tetrahydroimidazo ring is mitigated by introducing electron-withdrawing groups .
- Bioavailability improvements (>40% in rats) are achieved through salt formation (e.g., hydrochloride) and co-solvent systems (PEG 400/water) to enhance solubility .
Q. How is target selectivity against off-pathway receptors (e.g., dopamine D2) achieved?
- Selectivity screening using radioligand binding assays (e.g., Ki values for D2 > 1 µM vs. OX1R < 10 nM) identifies key residues (e.g., Tyr318 in OX1R) that form hydrogen bonds with the pyrazine nitrogen. Mutagenesis studies confirm reduced off-target effects .
Data Contradiction Analysis
Q. How do researchers reconcile discrepancies in reported synthetic yields (e.g., 37% vs. 67%)?
- Variability arises from differences in catalyst loading (e.g., 5 mol% Pd₂(dba)₃ vs. 10 mol%), solvent purity, and workup techniques. Reproducibility is improved by strict adherence to degassing protocols and pre-activation of catalysts with reducing agents (e.g., DIBAL-H) .
Q. Why do some studies report instability in aqueous buffers, while others indicate stability?
- Hydrolytic instability in neutral/alkaline buffers (t₁/₂ < 1 hr at pH 7.4) contrasts with stability in acidic conditions (pH 3–5). Buffering agents like citrate or phosphate are recommended for in vitro assays to prevent degradation .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
